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Compound of Interest

Compound Name: Parp-2-IN-3

Cat. No.: B15582624 Get Quote

An In-Depth Profile of a Potent Benzoxazole-Based PARP-2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Parp-2-IN-3, a potent and selective inhibitor of Poly(ADP-ribose)

Polymerase-2 (PARP-2). This document is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of PARP-2 inhibition in

oncology.

Chemical Structure and Properties
Parp-2-IN-3, also referred to as Compound 12 in the primary literature, is a novel benzoxazole

derivative. Its chemical identity and key properties are summarized below.

Chemical Identity:

Identifier Value

IUPAC Name
N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-3-

morpholinopropanamide

CAS Number 2915650-86-9

Molecular Formula C₂₀H₁₈ClN₃O₃

SMILES
O=C(NC1=CC=C(C2=NC3=CC(Cl)=CC=C3O2)

C=C1)CCN4CCOCC4
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Physicochemical Properties:

Property Value

Molecular Weight 385.84 g/mol

Melting Point Not explicitly reported in literature.

Solubility
Not explicitly reported in literature. Predicted to

have appropriate oral bioavailability.

Mechanism of Action and Biological Activity
Parp-2-IN-3 is a highly potent inhibitor of the PARP-2 enzyme, a key player in the cellular DNA

damage response (DDR).

Inhibition of PARP-2 Catalytic Activity
The primary mechanism of action of Parp-2-IN-3 is the direct inhibition of the catalytic activity

of the PARP-2 enzyme. In response to single-strand DNA breaks (SSBs), PARP-2 binds to the

damaged DNA and utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate to

synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor

proteins, such as histones. This process, known as PARylation, serves as a scaffold to recruit

other DNA repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), to

the site of damage, thereby facilitating the Base Excision Repair (BER) pathway.

Parp-2-IN-3 is believed to act as a competitive inhibitor, occupying the NAD⁺ binding pocket of

the PARP-2 enzyme. This prevents the synthesis of PAR chains, effectively halting the

recruitment of downstream DNA repair factors. This mode of action is similar to that of the well-

characterized PARP inhibitor, Olaparib.

PARP Trapping
A critical aspect of the mechanism of many PARP inhibitors is the concept of "PARP trapping."

By binding to the PARP enzyme that is already associated with DNA, the inhibitor stabilizes the

PARP-DNA complex. This trapped complex can be more cytotoxic than the mere inhibition of

PAR synthesis, as it can obstruct DNA replication and transcription, leading to the formation of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


more deleterious double-strand breaks (DSBs). While not explicitly demonstrated for Parp-2-
IN-3, its potent inhibitory action suggests that it may also induce PARP-2 trapping.

Cellular Effects
The inhibition of PARP-2 by Parp-2-IN-3 leads to significant downstream cellular

consequences, particularly in cancer cells.

Induction of Apoptosis and Necrosis: By compromising the DNA repair machinery, Parp-2-IN-
3 leads to an accumulation of DNA damage, which can trigger programmed cell death

(apoptosis) and necrosis in cancer cells.

Cell Cycle Arrest: Treatment of cancer cells with Parp-2-IN-3 has been shown to cause cell

cycle arrest at the G2/M phase, preventing the cells from proceeding through mitosis with

damaged DNA.

Quantitative Biological Data
The biological activity of Parp-2-IN-3 has been quantified through various in vitro assays.

Table 1: In Vitro PARP-2 Inhibition

Parameter Value

IC₅₀ 0.07 µM

Table 2: Cytotoxicity in Human Breast Cancer Cell Lines

Cell Line IC₅₀ (µM)

MDA-MB-231 6.14 ± 0.5

MCF-7 6.05 ± 0.4

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Parp-2-IN-3 within the context of

the DNA damage response and a typical experimental workflow for its evaluation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/product/b15582624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

Inhibitor Action

Single-Strand
DNA Break

PARP-2
 activates

PAR Chains
 synthesizes

NAD+  substrate

XRCC1 & Other
Repair Proteins

 recruits Base Excision
Repair Cell Survival

Parp-2-IN-3

 inhibits

Click to download full resolution via product page

Figure 1: Mechanism of PARP-2 Inhibition by Parp-2-IN-3 in the DNA Damage Response.
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Figure 2: General Experimental Workflow for the In Vitro Characterization of Parp-2-IN-3.

Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize

Parp-2-IN-3.

In Vitro PARP-2 Enzymatic Inhibition Assay
(Chemiluminescent)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀)

of Parp-2-IN-3 against the PARP-2 enzyme.

Materials:

Recombinant human PARP-2 enzyme

Histone-coated 96-well plates

Activated DNA (e.g., sonicated calf thymus DNA)

NAD⁺

Parp-2-IN-3 (dissolved in DMSO)

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

Anti-PAR antibody (primary antibody)

HRP-conjugated secondary antibody

Chemiluminescent HRP substrate

Wash buffer (e.g., PBS with 0.05% Tween-20)

Plate reader with luminescence detection capabilities
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Procedure:

Compound Preparation: Prepare a serial dilution of Parp-2-IN-3 in assay buffer. The final

DMSO concentration should be kept constant across all wells (e.g., <1%).

Reaction Setup: To each well of the histone-coated plate, add the following in order:

Assay buffer

Activated DNA

NAD⁺

Parp-2-IN-3 dilution or vehicle control (DMSO)

Enzyme Addition: Initiate the reaction by adding the recombinant PARP-2 enzyme to each

well.

Incubation: Incubate the plate at 30°C for 1 hour.

Washing: Wash the plate three times with wash buffer to remove unbound reagents.

Primary Antibody: Add the anti-PAR primary antibody to each well and incubate for 1 hour at

room temperature.

Washing: Repeat the washing step.

Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate

for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the chemiluminescent HRP substrate to each well and immediately measure

the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of Parp-2-IN-3 relative

to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration

and determine the IC₅₀ value using non-linear regression analysis.
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Cell Viability (MTT) Assay in MCF-7 Cells
This protocol outlines the determination of the cytotoxic effects of Parp-2-IN-3 on the MCF-7

human breast cancer cell line.

Materials:

MCF-7 cells

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

96-well cell culture plates

Parp-2-IN-3 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Phosphate-buffered saline (PBS)

Microplate spectrophotometer

Procedure:

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5%

CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Parp-2-IN-3 in complete culture medium.

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the

respective wells. Include a vehicle control (DMSO at the same final concentration as the

highest compound concentration) and a no-treatment control.

Incubation: Incubate the plate for 24-72 hours (as per the experimental design) at 37°C in a

5% CO₂ incubator.
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MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each

well and incubate for an additional 4 hours at 37°C. During this time, viable cells will

metabolize the MTT into formazan crystals.

Solubilization: Carefully remove the medium containing MTT from each well without

disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to

dissolve the purple formazan crystals. Mix gently by pipetting up and down.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to

subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the no-treatment control (100% viability). Plot the percentage of cell viability against the log

of the Parp-2-IN-3 concentration and determine the IC₅₀ value using non-linear regression

analysis.

Conclusion
Parp-2-IN-3 is a potent and selective small molecule inhibitor of PARP-2 with significant anti-

proliferative activity in breast cancer cell lines. Its mechanism of action, centered on the

disruption of the DNA damage response, makes it a valuable research tool for investigating the

role of PARP-2 in cancer biology and a promising lead compound for the development of novel

anticancer therapeutics. Further studies are warranted to explore its in vivo efficacy,

pharmacokinetic profile, and potential for combination therapies.

To cite this document: BenchChem. [Parp-2-IN-3: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582624#parp-2-in-3-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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